molecular formula C11H13F3N2O B4391630 N-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)-2-pyridinamine

N-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B4391630
M. Wt: 246.23 g/mol
InChI Key: YUYLJMGMJXZHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)-2-pyridinamine, also known as PNU-120596, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in inhibiting the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation.

Scientific Research Applications

Quantum Computing and Quantum Information

Quantum computing leverages the principles of quantum mechanics to perform complex calculations more efficiently than classical computers. Researchers are exploring the use of specific molecules, including HMS1605J10, as qubits (quantum bits) in quantum computers. These qubits can store and manipulate information in superposition states, enabling exponential speedup for certain algorithms. The compound’s unique electronic structure and stability make it a promising candidate for quantum information processing .

Drug Discovery and Medicinal Chemistry

HMS1605J10’s trifluoromethyl group and pyridine core contribute to its pharmacological potential. Medicinal chemists investigate its interactions with biological targets, aiming to design novel drugs. Computational simulations and experimental studies explore its binding affinity, selectivity, and potential therapeutic applications. The compound’s structural features may lead to breakthroughs in treating specific diseases .

Materials Science: Glassy Gels

Recent research has introduced a new class of materials called “glassy gels.” These materials combine the properties of glasses and gels, offering unique mechanical strength, transparency, and flexibility. HMS1605J10, with its furan-based moiety, could play a role in designing glassy gels with tailored properties for applications in optics, sensors, and biocompatible materials .

Environmental Sensing

The compound’s functional groups make it suitable for environmental sensing applications. Researchers explore its use in detecting pollutants, heavy metals, or specific gases. By modifying its chemical structure, scientists can create sensors with high sensitivity and selectivity for environmental monitoring .

Citizen Science: Seed Preservation

In the context of citizen science, HMS1605J10 could contribute to seed preservation efforts. The EU-funded INCREASE project focuses on empowering civil society and citizens, particularly from rural areas, to advance knowledge about seed preservation. The compound’s stability and potential applications in seed storage could enhance conservation efforts .

Quantum Sensors and Metrology

Quantum sensors exploit quantum phenomena for precise measurements. HMS1605J10’s properties may enable the development of quantum-enhanced sensors for applications such as time synchronization, magnetic field detection, and gravimetry. These sensors could significantly improve measurement accuracy in various fields .

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(15-6-8)16-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYLJMGMJXZHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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